L-A-PHOSPHATIDIC ACID, DIPALMITOYL*FREE ACID
Overview
Description
1,2-Dipalmitoyl-sn-glycerol 3-phosphate: is a phosphatidic acid and a human endogenous metabolite. It is a biologically active lipid that plays a significant role in various cellular processes. The compound is known for its involvement in the synthesis of other lipids and its role in cell signaling pathways .
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycerol 3-phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other lipids and as a reagent in various chemical reactions.
Biology: The compound is involved in cell signaling pathways and is used to study lipid metabolism and cellular processes.
Medicine: It has potential therapeutic applications in the treatment of metabolic diseases and as a component in drug delivery systems.
Industry: The compound is used in the production of liposomes and other lipid-based products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate can be synthesized through the esterification of glycerol with palmitic acid, followed by phosphorylation. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often involving the use of advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into other lipid derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include different lipid derivatives and modified phosphatidic acids .
Mechanism of Action
1,2-Dipalmitoyl-sn-glycerol 3-phosphate exerts its effects through various molecular targets and pathways. It is involved in the activation of specific enzymes and receptors, leading to changes in cellular processes. The compound can modulate the activity of protein kinases and other signaling molecules, influencing cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
- 1,2-Dioleoyl-sn-glycerol 3-phosphate
- 1,2-Dimyristoyl-sn-glycerol 3-phosphate
- 1,2-Dipalmitoyl-sn-glycerol 3-phosphocholine
Comparison: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate is unique due to its specific fatty acid composition (palmitic acid) and its role as a phosphatidic acid. Compared to other similar compounds, it has distinct biological activities and applications. For example, 1,2-Dioleoyl-sn-glycerol 3-phosphate contains oleic acid instead of palmitic acid, leading to different physical and chemical properties .
Properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-phosphonooxypropyl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H2,38,39,40)/t33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORPENFLTBBHSG-MGBGTMOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H69O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301555 | |
Record name | L-α-Dipalmitoylphosphatidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PA(16:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7091-44-3 | |
Record name | L-α-Dipalmitoylphosphatidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7091-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-α-Dipalmitoylphosphatidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101301555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PA(16:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
161 - 165 °C | |
Record name | PA(16:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000674 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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